molecular formula C11H12N2O B14253577 1-(Benzyloxy)-5-methyl-1H-imidazole CAS No. 395685-70-8

1-(Benzyloxy)-5-methyl-1H-imidazole

Cat. No.: B14253577
CAS No.: 395685-70-8
M. Wt: 188.23 g/mol
InChI Key: IRVIEPWEZYBWKT-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-5-methyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-5-methyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Methylation: The methyl group can be introduced through alkylation using methyl iodide or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-5-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-methyl-1H-imidazole
  • 1-(Benzyloxy)-4-methyl-1H-imidazole
  • 1-(Benzyloxy)-1H-imidazole

Uniqueness: 1-(Benzyloxy)-5-methyl-1H-imidazole is unique due to the specific positioning of the benzyloxy and methyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

395685-70-8

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-methyl-1-phenylmethoxyimidazole

InChI

InChI=1S/C11H12N2O/c1-10-7-12-9-13(10)14-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

IRVIEPWEZYBWKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1OCC2=CC=CC=C2

Origin of Product

United States

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